BW-723C86: A Technical Guide for Researchers
BW-723C86: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BW-723C86, a selective 5-HT2B receptor agonist. The information is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding and utilization of this compound.
Chemical Structure and Physicochemical Properties
BW-723C86, with the IUPAC name 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]propan-2-amine, is a tryptamine derivative.[1] Its chemical structure is characterized by an indole core substituted at the 5-position with a thienylmethoxy group and at the 3-position with a 2-aminopropyl group.
Table 1: Physicochemical Properties of BW-723C86
| Property | Value | Reference |
| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]propan-2-amine | [1] |
| Molecular Formula | C16H18N2OS | [1] |
| Molecular Weight | 286.39 g/mol | [1] |
| CAS Number | 160521-72-2 | [1] |
| SMILES | CC(N)Cc1c[nH]c2cc(OCC3=CC=CS3)ccc12 | |
| Appearance | Solid powder | |
| Purity | ≥98% |
Pharmacological Properties
BW-723C86 is a potent and selective agonist of the serotonin 5-HT2B receptor. Its pharmacological activity is primarily mediated through its interaction with this receptor subtype.
Receptor Binding Affinity and Selectivity
BW-723C86 exhibits high affinity for the human 5-HT2B receptor, with reported Ki values in the low nanomolar range. It displays significant selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. While it is a mixed 5-HT2B/5-HT2C agonist, it is approximately three times more selective for the 5-HT2B receptor. Its selectivity over the 5-HT2A receptor is reported to be over 200-fold.
Table 2: Receptor Binding Affinity Profile of BW-723C86
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2B | Reference |
| 5-HT2B | ~1-5 | - | |
| 5-HT2A | ~80 | >100-fold | |
| 5-HT2C | ~500 | ~3-fold |
Functional Activity
As a 5-HT2B receptor agonist, BW-723C86 stimulates downstream signaling pathways upon receptor binding. Functional assays have demonstrated that it activates 5-HT2B-mediated intracellular calcium mobilization with EC50 values in the low nanomolar range. This activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.
Signaling Pathways
The primary signaling pathway activated by BW-723C86 is the canonical Gq/11-PLC pathway. However, recent evidence suggests a potential link to the Aryl Hydrocarbon Receptor (AhR) pathway.
Canonical 5-HT2B Receptor Signaling
Caption: Canonical 5-HT2B receptor signaling cascade initiated by BW-723C86.
Proposed Link to Aryl Hydrocarbon Receptor (AhR) Pathway
Recent studies suggest that BW-723C86-mediated activation of the 5-HT2B receptor can lead to the transcriptional activation of the Aryl Hydrocarbon Receptor (AhR). The precise molecular mechanism connecting these two pathways is still under investigation.
Caption: Proposed signaling pathway linking 5-HT2B receptor activation to AhR.
Experimental Protocols
BW-723C86 has been extensively used in preclinical studies to investigate the role of the 5-HT2B receptor in various physiological and pathological processes, particularly in models of anxiety.
In Vivo Models of Anxiety
This test is used to assess anxiolytic-like effects by measuring the time a rat spends in social interaction with an unfamiliar partner. An increase in interaction time is indicative of an anxiolytic effect.
Experimental Workflow:
Caption: Workflow for the rat social interaction test with BW-723C86.
Detailed Methodology:
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Animals: Male rats are typically used and are housed in pairs or groups.
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Apparatus: A novel, dimly lit open-field arena.
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Procedure:
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Rats are administered BW-723C86 (e.g., 3-10 mg/kg, subcutaneously) or vehicle 30 minutes before testing.
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Pairs of unfamiliar rats (one treated, one untreated, or both treated depending on the experimental design) are placed in the center of the arena.
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Behavior is recorded for a predetermined period (e.g., 10 minutes).
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The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer or using automated tracking software.
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Data Analysis: The mean time of social interaction is compared between the BW-723C86-treated group and the vehicle-treated control group.
This operant conditioning-based test assesses anxiolytic-like activity by measuring the suppression of responding for a reward when it is paired with a punishment (e.g., a mild foot shock). Anxiolytic compounds increase the number of punished responses.
Experimental Workflow:
Caption: Workflow for the Geller-Seifter conflict test with BW-723C86.
Detailed Methodology:
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Animals: Food- or water-deprived rats are used.
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Apparatus: An operant conditioning chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering foot shocks.
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Procedure:
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Rats are first trained to press a lever for a reward (e.g., food pellet or sweetened liquid).
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Once the behavior is established, a conflict component is introduced where lever presses are intermittently punished with a mild foot shock.
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On the test day, rats are administered BW-723C86 (e.g., 10-30 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the session.
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The number of lever presses during the punished periods is recorded.
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Data Analysis: The number of punished responses is compared between the drug-treated and vehicle-treated groups.
Pharmacokinetics and Metabolism
Limited information is publicly available regarding the detailed pharmacokinetic profile and metabolism of BW-723C86. It is described as being orally active. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro metabolism studies using liver microsomes and recombinant cytochrome P450 enzymes would be necessary to identify the specific enzymes involved in its biotransformation.
Conclusion
BW-723C86 is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2B receptor. Its selectivity for this receptor subtype, coupled with its demonstrated in vivo activity in models of anxiety, makes it a compound of significant interest for researchers in neuroscience and drug discovery. The emerging link to the Aryl Hydrocarbon Receptor pathway opens new avenues for research into the complex signaling mechanisms modulated by this compound. Further elucidation of its pharmacokinetic and metabolic profile will be crucial for its potential future development.
